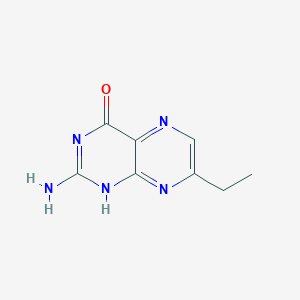

2-Amino-7-ethyl-4(3H)-pteridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-7-ethyl-4(3H)-pteridinone (also known as EPT or EPT-N) is a heterocyclic compound that has been studied extensively for its potential applications in a wide range of scientific fields. It is a stable, colorless, and water-soluble molecule that is synthesized from the reaction of a pteridine compound with an ethyl amine. EPT has been used in synthetic organic chemistry, biochemistry, and pharmacology, and has been studied for its various biochemical and physiological effects.

Applications De Recherche Scientifique

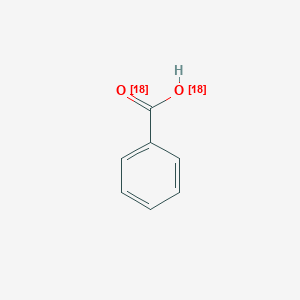

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

2-Amino-7-ethyl-4(3H)-pteridinone: serves as a precursor in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds are obtained when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH . This process involves the cyclization of the acetyl methyl group and the amide carbonyl moiety.

Antiproliferative Agents

The pyrido[2,3-d]pyrimidin-5-one derivatives synthesized from 2-Amino-7-ethyl-4(3H)-pteridinone exhibit promising antiproliferative activities. The compound API-1, which belongs to this class, is noted for its potential as an antiproliferative agent .

Antimicrobial Activity

Compounds derived from 2-Amino-7-ethyl-4(3H)-pteridinone have been shown to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antimicrobial agents .

Anti-inflammatory and Analgesic Applications

The derivatives of 2-Amino-7-ethyl-4(3H)-pteridinone also demonstrate anti-inflammatory and analgesic activities, which can be leveraged in the creation of new pain relief medications .

Hypotensive Properties

Some derivatives are known to exhibit hypotensive effects, suggesting their use in managing high blood pressure conditions .

Antihistaminic Effects

The antihistaminic activities of 2-Amino-7-ethyl-4(3H)-pteridinone derivatives make them candidates for the development of new antihistamine drugs .

Tyrosine Kinase Inhibition

Among the noteworthy derivatives of 2-Amino-7-ethyl-4(3H)-pteridinone is the tyrosine kinase inhibitor TKI-28. Such inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth .

Cyclin-dependent Kinase (CDK4) Inhibitors

The compound also serves as a starting point for the synthesis of cyclin-dependent kinase (CDK4) inhibitors. These inhibitors play a significant role in the regulation of cell cycle progression and are thus important in cancer research .

Propriétés

IUPAC Name |

2-amino-7-ethyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEADLVCSJIVBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=O)NC(=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500828 |

Source

|

| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-ethylpteridin-4(1H)-one | |

CAS RN |

25716-33-0 |

Source

|

| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)